Rivastigmine, also known by the brand name Exelon, is a synthetic carbamate derivative classified as a cholinesterase inhibitor []. Its primary role in scientific research is as a tool for investigating the cholinergic system and its involvement in various neurological processes. Research focuses on its potential for improving cognitive function and its implications in understanding dementia and neurodegenerative diseases [, ].
The compound is recognized for its structural complexity, which contributes to its pharmacological properties and applications.
The synthesis of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate typically involves multiple steps, beginning with the formation of the core structure and subsequent functional group modifications.
In industrial settings, the synthesis is scaled up using continuous flow systems and large-scale reactors to ensure consistent quality and efficiency. Automation in these processes allows for precise control over reaction parameters, thereby optimizing production.
The molecular structure of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate features several functional groups that influence its chemical behavior:
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate participates in various chemical reactions:
These reactions are significant for both synthetic applications and metabolic pathways in biological systems.
The mechanism of action for 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate primarily involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft.
The physical and chemical properties of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate include:
These properties are critical for formulating drugs and determining their bioavailability.
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate has several scientific applications:
The compound is systematically named under IUPAC conventions as 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, reflecting its core carbamate functionality and substituted phenyl ring. The parent structure is classified as an aromatic carbamate ester, with the dimethylaminoethyl group at the meta-position relative to the carbamate linkage. The hydrogen tartrate salt form adopts the designation (2R,3R)-2,3-dihydroxybutanedioic acid; [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate [4] [7]. Stereochemical variants include the (R)-enantiomer, identified as "Rivastigmine Hydrogen Tartrate Impurity D" [7].
Table 1: Nomenclature Variations
Designation | Context |
---|---|
Systematic IUPAC Name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate |
(S)-Enantiomer Salt Form | (2R,3R)-2,3-dihydroxybutanedioic acid; [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
(R)-Enantiomer Salt Form | (2R,3R)-2,3-dihydroxybutanedioic acid; [3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
Common Pharmaceutical Name | (S)-Rivastigmine tartrate |
The molecular formula of the free base is C₁₄H₂₂N₂O₂, with a molar mass of 250.34 g/mol. The tartrate salt form incorporates a stoichiometric equivalent of tartaric acid (C₄H₆O₆), resulting in the formula C₁₄H₂₂N₂O₂·C₄H₆O₆ and a molecular weight of 400.42 g/mol [4] [7]. The chiral center at the 1-(dimethylamino)ethyl group exhibits S-configuration in the pharmacologically active enantiomer, as confirmed by stereospecific synthesis and chiral chromatography [3] [7]. The R-enantiomer is a process-related impurity requiring stringent control (<0.15%) in pharmaceutical batches [7].
Structural Diagram:
(S)-Enantiomer: Carbamate-O-C₆H₄-[C*H(CH₃)-N(CH₃)₂] (meta-substitution) where C* = Chiral center (S-configuration)
While single-crystal X-ray diffraction data for the free base is limited, the hydrogen tartrate salt reveals key packing motifs. Ionic interactions between the protonated dimethylamino group and tartrate anions stabilize the crystal lattice, with hydrogen bonding networks involving the carbamate carbonyl and tartrate hydroxyl groups [4] [7]. Conformational flexibility occurs via rotation of the C₆H₄-CH bond (dihedral angle: 15–30°) and the ethyl(methyl)amino group, influencing molecular polarity. Density functional theory (DFT) simulations indicate two low-energy conformers differing by 5 kcal/mol in energy, with the global minimum exhibiting a planar arrangement between the carbamate and phenyl ring [6] [8].
Table 2: Key Structural Parameters from Computational Analysis
Parameter | Value (DFT-B3LYP/6-31G(d,p)) |
---|---|
C₆H₄-CH Dihedral Angle | 22.5° |
Carbamate C=O Length | 1.226 Å |
N-C(O) Bond Length | 1.362 Å |
Protonation Energy | -245.8 kcal/mol (tartrate) |
Nuclear Magnetic Resonance (NMR)¹H NMR (D₂O, 400 MHz) of the tartrate salt displays characteristic signals: δ 7.45–7.20 (m, 4H, aromatic), 4.85 (q, 1H, -CH(CH₃)-N), 3.65–3.10 (m, 8H, -N-CH₂-CH₃ and -N(CH₃)₂), 1.65 (d, 3H, -CH-CH₃), 1.35 (t, 3H, -N-CH₂-CH₃). ¹³C NMR confirms the carbamate carbonyl at δ 158.5 ppm [3] [8].
Infrared SpectroscopyFT-IR (KBr pellet) shows strong carbonyl stretch at 1720 cm⁻¹ (carbamate C=O), 1225 cm⁻¹ (C-O-C asymmetric), and 1550 cm⁻¹ (N-C=O bend). The protonated tertiary amine exhibits N⁺-H bend at 1620 cm⁻¹, absent in the free base [8].
Mass SpectrometryLC-ESI/MS/MS of the protonated free base ([M+H]⁺ m/z 251.2) yields diagnostic fragments: m/z 206.1 (loss of dimethylamine), m/z 150.0 (cleavage of carbamate), and m/z 86.1 (dimethylaminomethyl fragment) [2] [3].
Table 3: Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 4.85 (q) | -CH(CH₃)-N chiral proton |
¹³C NMR | δ 158.5 ppm | Carbamate carbonyl |
FT-IR | 1720 cm⁻¹ | ν(C=O) carbamate |
MS/MS | m/z 206.1 → 150.0 | Sequential loss of C₂H₅N and C₂H₄ |
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveals the electronic landscape. The highest occupied molecular orbital (HOMO) localizes over the phenyl ring and carbamate oxygen (energy: -6.82 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the dimethylaminoethyl group (-1.95 eV), yielding a band gap of 4.87 eV [6] [8]. Natural bond orbital (NBO) analysis identifies hyperconjugation between the carbamate lone pair (n_O) and the C=O σ* orbital (stabilization: 28.5 kcal/mol). Molecular electrostatic potential maps show a positive region (blue) around the protonated amine and a negative potential (red) at carbamate oxygen, explaining ionic interactions in the tartrate salt [6] [8].
Table 4: DFT-Derived Electronic Parameters
Property | Value |
---|---|
HOMO Energy | -6.82 eV |
LUMO Energy | -1.95 eV |
Band Gap | 4.87 eV |
Dipole Moment | 5.21 Debye |
Carbamate C=O Wiberg Bond Index | 1.92 |
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